tert-Butyl 8-quinolyl carbonate
Description
tert-Butyl 8-quinolyl carbonate is a specialized organic compound featuring a quinoline backbone substituted with a tert-butyl carbonate group at the 8-position. This structural motif is significant in medicinal and synthetic chemistry, often serving as a protective group or intermediate in the synthesis of bioactive molecules. Its synthesis typically involves nucleophilic substitution or coupling reactions, as exemplified by the preparation of analogous compounds like 2-(azidomethyl)-5,7-dichloroquinolin-8-yl tert-butyl carbonate, where tert-butyl carbonate groups are introduced via refluxing with sodium azide in acetone .
Properties
CAS No. |
18595-55-6 |
|---|---|
Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
tert-butyl quinolin-8-yl carbonate |
InChI |
InChI=1S/C14H15NO3/c1-14(2,3)18-13(16)17-11-8-4-6-10-7-5-9-15-12(10)11/h4-9H,1-3H3 |
InChI Key |
PAAWXPHOQOQYNE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)OC1=CC=CC2=C1N=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=CC=CC2=C1N=CC=C2 |
Other CAS No. |
18595-55-6 |
Pictograms |
Irritant |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Protecting Group in Organic Synthesis
TBQC is primarily utilized as a protecting group in the synthesis of complex organic molecules. Protecting groups are essential in multi-step syntheses as they prevent unwanted reactions at specific functional sites. The stability of TBQC under mild reaction conditions makes it an ideal candidate for this purpose.
Antifungal Activity
Research indicates that TBQC exhibits significant antifungal properties, particularly against pathogens like Pyricularia oryzae, which causes rice blast disease. The compound's effectiveness is often linked to its structural features, including lipophilicity and molecular stability, which enhance its interaction with fungal cells .
Case Study: Quinoline Derivatives
A study highlighted the synthesis of various quinoline derivatives, including TBQC, which demonstrated potent fungicidal activity. These derivatives were tested for their effectiveness against rice blast and cucumber powdery mildew, showing promising results in controlling these agricultural diseases .
Agricultural Chemistry
Fungicides Development
The antifungal properties of TBQC have led to its exploration as a potential fungicide. Its derivatives have been synthesized and evaluated for their efficacy against various fungal pathogens, suggesting that TBQC can be a lead compound in the development of new agricultural chemicals .
Interaction Studies
Biochemical Interactions
Studies have focused on the biochemical interactions of TBQC with enzymes and receptors. Understanding these interactions is crucial for elucidating its mechanism of action, particularly how it inhibits fungal growth by disrupting cellular processes within pathogens.
Computational Studies
Computational methods have been employed to predict the binding affinity and interaction dynamics of TBQC with target proteins. These studies aid in understanding how structural modifications can enhance its biological activity and therapeutic potential.
Comparison with Similar Compounds
Structural Analogues and Physical Properties
tert-Butyl 8-quinolyl carbonate belongs to a broader class of 8-quinolyl derivatives. Key analogues and their properties include:
Functional Group Impact on Reactivity
- tert-Butyl carbonate : Enhances steric bulk and stability, making it suitable for protective group strategies in multi-step syntheses .
Preparation Methods
Propargyl Alcohol Coupling
The most extensively documented method involves reacting 3-bromoquinoline with propargyl alcohol in the presence of a palladium catalyst. As described in WO2001000582A1, this step utilizes palladium acetate or palladium on carbon with triphenylphosphine as a ligand. The reaction proceeds in tetrahydrofuran (THF) or acetonitrile under nitrogen, yielding 3-(3-quinolyl)-2-propyn-1-ol. Key parameters include:
-
Catalyst loading : 5–10% palladium by weight
-
Temperature : 75–85°C
-
Reaction time : 4–6 hours
Reduction to Alkenol
The alkynol intermediate undergoes semi-hydrogenation or Red-Al reduction to form the cis/trans alkenol mixture. Hydrogenation with 5% Pd/CaCO₃ in ethanol at 19°C achieves >95% conversion. Alternatively, Red-Al in THF at 0–5°C provides stereoselective control, favoring the cis isomer (3:1 ratio).
Acylation with Di-tert-Butyl Dicarbonate
The final step couples the alkenol with di-tert-butyl dicarbonate (Boc₂O) under phase-transfer conditions. A biphasic system of methylene chloride and 25% aqueous NaOH with tetrabutylammonium hydrogen sulfate (0.029 equiv) facilitates acylation. The reaction completes within 4 hours at ambient temperature, yielding tert-butyl 8-quinolyl carbonate as a colorless oil (87.2% yield after silica gel purification).
Table 1: Optimization of Acylation Conditions
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Base Concentration | 25% NaOH (aq) | Maximizes O-nucleophilicity |
| Solvent Ratio | CH₂Cl₂/H₂O (3:1) | Enhances phase transfer |
| Catalyst Loading | 0.029 equiv TBAHS | Accelerates reaction rate |
| Temperature | 20–25°C | Prevents Boc group cleavage |
Halogen Exchange and Grignard Addition
Synthesis of 2-Iodo-3-Quinolinecarboxaldehyde
An alternative route starts with 2-chloro-3-quinolinecarboxaldehyde, which undergoes halogen exchange using NaI in DMF at 100°C. This step achieves >90% conversion to the iodo derivative, critical for subsequent cross-coupling.
Vinyl Grignard Addition
The iodoquinoline reacts with vinyl magnesium bromide in THF at −78°C, followed by quenching with tert-butyl dicarbonate . This one-pot procedure avoids isolating the allylic alcohol intermediate, streamlining the synthesis. The final product is obtained in 78% yield after column chromatography.
Single-Reactor Tandem Alkylation-Oxidation
Phase-Transfer Alkylation
CN1250540C describes a tandem method applicable to quinoline derivatives. While originally developed for [2,8-bis(trifluoromethyl)-4-quinolyl]-2-pyridinylmethanone, the protocol adapts to this compound by substituting 2-pyridyl acetonitrile with propargyl alcohol. Key modifications include:
-
Solvent : THF/water (7:3)
-
Base : 20% NaOH (aq)
-
Catalyst : Benzyltriethylammonium chloride (3 mol%)
In Situ Oxidation
The alkylated intermediate undergoes oxidation without isolation. 30% H₂O₂ or tert-butyl hydroperoxide in THF at 45–60°C cleaves the propargyl moiety, directly yielding the carbonate. This method reduces purification steps, achieving 92–93% yield.
Table 2: Comparison of Oxidation Agents
| Oxidant | Temperature (°C) | Yield (%) | Byproducts |
|---|---|---|---|
| H₂O₂ (30%) | 50 | 92 | H₂O, CO₂ |
| t-BuOOH (70%) | 60 | 93 | t-BuOH, H₂O |
Critical Analysis of Methodologies
Palladium vs. Copper Catalysis
While palladium catalysts dominate literature (WO2001000582A1), copper iodide co-catalysis merits exploration for cost reduction. Preliminary data suggest CuI (10 mol%) with 1,10-phenanthroline in DMF achieves 82% yield in propargyl coupling, though stereoselectivity decreases.
Q & A
Q. Advanced
DFT Calculations : Model transition states to identify nucleophilic/electrophilic sites (e.g., carbonyl vs. quinoline nitrogen) .
Retrosynthesis Tools : Use AI platforms (e.g., Reaxys, Pistachio) to propose feasible routes and byproducts .
Solvent Screening : Predict solvation effects via COSMO-RS simulations to optimize reaction media .
What methodologies assess the stability of this compound under varying pH and temperature?
Q. Advanced
Forced Degradation : Expose the compound to 0.1M HCl/NaOH (40°C, 24h) and analyze via HPLC .
Thermogravimetric Analysis (TGA) : Monitor decomposition onset temperatures (typically >150°C ).
Light Sensitivity : Use UV-Vis spectroscopy to track photolytic degradation under ICH Q1B guidelines .
| Condition | Degradation Product | Analytical Method | Reference |
|---|---|---|---|
| pH 2.0, 40°C | 8-Hydroxyquinoline | HPLC-UV | |
| 150°C, dry air | CO₂ + tert-Butanol | TGA-MS |
How can researchers mitigate byproduct formation during Boc protection of 8-hydroxyquinoline derivatives?
Advanced
Common byproducts include di-Boc adducts and quinoline ring-oxidized species. Mitigation strategies:
Stoichiometric Control : Limit Boc₂O to 1.1 equivalents to prevent overprotection .
Low-Temperature Reactions : Maintain 0–5°C to suppress side reactions .
Additive Screening : Introduce scavengers (e.g., molecular sieves) to absorb liberated CO₂ .
What are the best practices for characterizing this compound’s purity?
Q. Basic
HPLC : Use a C18 column (ACN:H₂O gradient) with UV detection at 254 nm .
Melting Point : Compare experimental values (e.g., 109–112°C ) against literature.
Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values .
How does steric hindrance from the tert-butyl group influence the compound’s reactivity?
Advanced
The bulky tert-butyl group:
Reduces Nucleophilicity : Shields the carbamate oxygen, slowing hydrolysis .
Enhances Stability : Protects against enzymatic degradation in biological assays .
Limits Crystal Packing : Observed in XRD studies of analogs with similar substituents .
What are the environmental implications of this compound disposal?
Q. Basic
Biodegradation : Limited data; assume persistence and avoid aqueous release .
Incineration : Use EPA-approved facilities to ensure complete combustion (>800°C) .
Regulatory Compliance : Follow OSHA 29CFR1910 and GHS Rev. 3 guidelines .
How can researchers address contradictions in reported toxicity profiles of tert-Butyl derivatives?
Q. Advanced
Dose-Response Analysis : Compare LD₅₀ values across studies (e.g., oral vs. dermal exposure ).
Species-Specific Data : Cross-reference rodent vs. human cell-line assays .
Meta-Analysis : Use PRISMA guidelines to evaluate bias in existing literature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
